molecular formula C17H13N3S2 B12430462 2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile

Cat. No.: B12430462
M. Wt: 323.4 g/mol
InChI Key: GRRJGHISCUGXEI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile involves several steps. One common method includes the reaction of benzothiazole derivatives with p-tolylamine and acrylonitrile under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

2-Benzothiazol-2-yl-3-mercapto-3-p-tolylamino-acrylonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H13N3S2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-methylphenyl)ethanethioamide

InChI

InChI=1S/C17H13N3S2/c1-11-6-8-12(9-7-11)19-16(21)13(10-18)17-20-14-4-2-3-5-15(14)22-17/h2-9,20H,1H3,(H,19,21)

InChI Key

GRRJGHISCUGXEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N

Origin of Product

United States

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